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Compound of Interest

Compound Name: 2,6-Dimethyl-D,L-tyrosine

Cat. No.: B1316823 Get Quote

Technical Support Center: Synthesis of 2,6-
Dimethyl-L-tyrosine
Welcome to the technical support center for the synthesis of 2,6-Dimethyl-L-tyrosine. This

resource is designed for researchers, scientists, and drug development professionals to

provide guidance on the synthesis and purification of this important unnatural amino acid.

Frequently Asked Questions (FAQs)
Q1: What are the primary applications of 2,6-Dimethyl-L-tyrosine?

A1: 2,6-Dimethyl-L-tyrosine (Dmt) is a crucial component in the development of synthetic opioid

ligands.[1] Its incorporation at the N-terminus of opioid peptidomimetics often leads to superior

potency at one or more of the opioid receptor types.[1]

Q2: What are the common strategies for synthesizing 2,6-Dimethyl-L-tyrosine?

A2: The synthesis of 2,6-Dimethyl-L-tyrosine is challenging due to its cost and complex

preparation.[1] A common modern approach involves a three-step synthesis utilizing a

microwave-assisted Negishi coupling as the key carbon-carbon bond-forming step.[1] Another

patented method focuses on removing protecting groups from a precursor compound under

conditions that avoid racemization.[2]
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Q3: Why is it important to avoid strong acids and bases during the synthesis of (S)-2',6'-

dimethyl tyrosine?

A3: The use of strong acids or bases can lead to chiral inversion (racemization), which would

result in a mixture of D and L enantiomers. To obtain high chiral purity of the desired (S)- or L-

enantiomer, it is crucial to employ reaction conditions that preserve the stereochemistry of the

chiral center.[2]

Q4: What protecting groups are commonly used in the synthesis of 2,6-Dimethyl-L-tyrosine?

A4: As with other amino acid syntheses, common protecting groups for the amino group

include tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc). The phenolic

hydroxyl group may be protected with groups like benzyl or a silyl ether. The choice of

protecting group strategy is critical to prevent unwanted side reactions.

Q5: How can the purity and enantiomeric excess of 2,6-Dimethyl-L-tyrosine be determined?

A5: The chemical purity is typically determined by High-Performance Liquid Chromatography

(HPLC). The enantiomeric excess (ee) can be assessed using chiral HPLC, which separates

the D and L enantiomers. A patented method reports achieving an HPLC purity of over 97%

and an ee value of over 99%.[2]
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Issue Potential Cause Recommended Solution

Low Yield
Incomplete reaction during the

coupling step.

- Optimize microwave

irradiation time and

temperature for the Negishi

coupling. - Ensure the purity of

reactants and the catalytic

activity of the palladium

catalyst.[1]

Loss of product during

purification.

- Optimize the mobile phase

and gradient for HPLC

purification to ensure good

separation and recovery. -

Ensure complete precipitation

and careful handling during

filtration steps.

Presence of Racemic Mixture

(Low Enantiomeric Excess)

Racemization during a reaction

step, particularly during the

removal of protecting groups.

- Avoid the use of strong acids

or strong bases in the

deprotection steps.[2] -

Consider milder deprotection

conditions, for example, using

trifluoroacetic acid at a

controlled temperature.[2]

Impure Product After Synthesis
Presence of starting materials

or side-products.

- Monitor the reaction progress

using TLC or HPLC to ensure

complete conversion of starting

materials. - Employ preparative

HPLC for the final purification

of the product.[1]
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Contamination with reagents.

- Ensure proper work-up

procedures to remove

catalysts and other reagents.

For example, washing with

appropriate aqueous solutions

to remove water-soluble

impurities.

Difficulty in Product Isolation
Product is highly soluble in the

reaction solvent.

- After the reaction, remove the

solvent under reduced

pressure. - If the product is a

salt, adjust the pH of the

aqueous solution to the

isoelectric point of the amino

acid to induce precipitation.[2]

Experimental Protocols
Protocol 1: Three-Step Synthesis of Boc-2′,6′-dimethyl-l-
tyrosine via Microwave-Assisted Negishi Coupling
This protocol is a summary of the method described by Mosberg et al.[1]

Step 1: Synthesis of the Iodinated Precursor

React the starting material with iodine, triphenylphosphine, and imidazole in dichloromethane

at room temperature.

Step 2: Microwave-Assisted Negishi Coupling

The key step involves the cross-coupling of the iodinated precursor with an organozinc

reagent.

The reaction is carried out in DMF with a palladium catalyst (Pd2(dba)3) and a ligand

(SPhos).

The reaction mixture is subjected to microwave irradiation at 110 °C.
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Step 3: Hydrolysis

The resulting ester is hydrolyzed using lithium hydroxide in a mixture of THF and water at

room temperature to yield Boc-2′,6′-dimethyl-l-tyrosine.

Protocol 2: Preparation of (S)-2',6'-dimethyl tyrosine via
Deprotection
This protocol is based on the method described in patent CN104193638A.[2]

Step 1: Preparation of O-benzyloxy-(S)-2',6'-dimethyl L-Tyrosine methyl ester

The synthesis starts with a protected (S)-2-Phthalimido-3-(2,6-dimethyl-4-

benzyloxyphenyl)propionate.

The phthalimido group is removed using hydrazine hydrate in methanol.

Step 2: Deprotection to form (S)-2',6'-dimethyl tyrosine

The O-benzyloxy-(S)-2',6'-dimethyl L-Tyrosine methyl ester is treated with trifluoroacetic acid

at 0°C, followed by warming to room temperature.

After removal of the trifluoroacetic acid, the residue is dissolved in water.

The pH is adjusted with ammoniacal liquor to be slightly acidic, leading to the precipitation of

the white solid product.

The solid is filtered, washed, and dried to yield (S)-2',6'-dimethyl tyrosine.

Data Summary
The following table summarizes the reported purity and yield for the synthesis of (S)-2',6'-

dimethyl tyrosine from the referenced patent.
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Product Parameter Value Reference

(S)-2',6'-dimethyl

tyrosine
HPLC Purity > 97% [2]

Enantiomeric Excess

(ee)
> 99% [2]

O-benzyloxy-(S)-2',6'-

dimethyl L-Tyrosine

methyl ester

HPLC Purity 98.3% [2]

Yield 89% [2]

(S)-2-Phthalimido-3-

(2,6-dimethyl-4-

benzyloxyphenyl)propi

onate

HPLC Purity 97.9% [2]

Yield 76.4% [2]

Visualizations

Protected Tyrosine Derivative IodinationI2, PPh3, Imidazole Microwave-Assisted
Negishi Coupling
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Protected (S)-2-Phthalimido Derivative Phthalimido Group RemovalHydrazine Hydrate Benzyl and Ester Group RemovalTrifluoroacetic Acid PrecipitationpH Adjustment (S)-2',6'-dimethyl tyrosine

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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